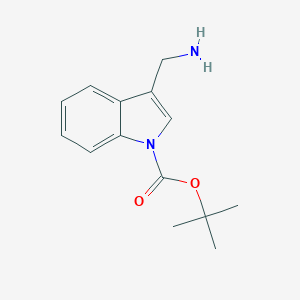

Tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-(aminomethyl)indole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16-9-10(8-15)11-6-4-5-7-12(11)16/h4-7,9H,8,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLCWCVSPHUGAPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30451364 | |

| Record name | tert-Butyl 3-(aminomethyl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188988-46-7 | |

| Record name | tert-Butyl 3-(aminomethyl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Standard Laboratory-Scale Boc Protection

The reaction of indole derivatives with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, such as triethylamine (TEA), under anhydrous conditions is the most common method. Typical conditions include:

| Reagent | Quantity (Equiv.) | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Boc₂O | 1.2 | Dichloromethane | 0°C → RT | 12 h | 85–92% |

| Triethylamine | 2.0 |

Mechanistic Insight : The base deprotonates the indole nitrogen, enabling nucleophilic attack on Boc₂O to form the Boc-protected intermediate.

Industrial-Scale Adaptations

For large-scale production, flow microreactor systems are employed to enhance mixing efficiency and heat transfer, reducing reaction times to 2–4 hours while maintaining yields >90%. These systems minimize side products, such as N,N-di-Boc derivatives, by ensuring precise stoichiometric control.

Introduction of the Aminomethyl Group

The installation of the aminomethyl (-CH₂NH₂) group at the indole’s 3-position is achieved through two principal strategies: formylation-reduction and direct C–H amination .

Vilsmeier-Haack Formylation

The 3-position of Boc-protected indole is formylated using the Vilsmeier-Haack reagent (POCl₃/DMF).

| Reagent | Quantity (Equiv.) | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| POCl₃ | 3.0 | DMF | 0°C → 60°C | 6 h | 75–80% |

| DMF | 5.0 |

Procedure : Boc-protected indole is treated with POCl₃ in DMF at 0°C, followed by gradual warming to 60°C. The resulting 3-formyl intermediate is isolated via aqueous workup.

Reductive Amination

The formyl group is converted to aminomethyl via reductive amination. Sodium cyanoborohydride (NaBH₃CN) or hydrogenation catalysts (e.g., Pd/C) are commonly used.

| Reagent | Quantity (Equiv.) | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| NH₄OAc | 5.0 | MeOH | RT | 24 h | 70–78% |

| NaBH₃CN | 3.0 |

Mechanistic Insight : The formyl group reacts with ammonium acetate to form an imine, which is reduced in situ to the primary amine.

Direct C–H Amination

A metal-free oxidative cyclization strategy using phenyliodine bis(trifluoroacetate) (PIFA) enables direct introduction of the aminomethyl group.

| Reagent | Quantity (Equiv.) | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| PIFA | 2.0 | CH₂Cl₂ | 0°C → RT | 3 h | 65–72% |

| Substrate | 1.0 |

Procedure : α-Arylhydrazones undergo oxidative cyclization with PIFA, generating the aminomethylindole scaffold without pre-functionalization.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Scalability |

|---|---|---|---|

| Formylation-Reduction | High yields; Well-optimized conditions | Multi-step; Requires toxic POCl₃ | Suitable for pilot |

| Direct C–H Amination | Atom-economical; Fewer steps | Moderate yields; Costly reagent | Limited to lab |

Key Findings :

-

The formylation-reduction route is preferred for industrial applications due to established protocols.

-

Direct C–H amination offers synthetic elegance but requires further optimization for scalability.

Purification and Characterization

Crude this compound is purified via:

-

Recrystallization : Ethanol/water mixtures yield >99% purity.

-

Chromatography : Silica gel (hexane/ethyl acetate) resolves Boc-protected byproducts.

Characterization Data :

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur at the amino group, often facilitated by the presence of the Boc protecting group.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: KMnO4, OsO4

Reducing agents: LiAlH4, NaBH4

Bases: Triethylamine, sodium hydroxide (NaOH)

Acids: Trifluoroacetic acid (TFA) for deprotection of the Boc group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives, while reduction can yield various amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate is primarily explored for its potential as a drug candidate due to its ability to interact with various biological targets:

- Neurological Disorders : Preliminary studies suggest it may influence serotonin receptor activity, making it a candidate for treating conditions like depression or anxiety disorders .

- Cancer Research : Exhibits cytotoxic effects on glioblastoma (GBM) cells, with studies indicating significant cell death at low concentrations (0.6 μM) .

The compound's biological properties are attributed to its structural features:

- Indole Ring : Facilitates interactions with enzymes and receptors, modulating their activity.

- Aminomethyl Group : Enhances binding affinity and specificity, potentially leading to improved therapeutic effects.

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Anticancer | Significant cytotoxicity against GBM cells |

| Anti-inflammatory | Potential modulation of cytokine release |

| Antimicrobial | Preliminary studies suggest activity against specific pathogens |

Industrial Applications

In addition to its research applications, the compound is utilized in the production of pharmaceuticals and fine chemicals due to its stability and solubility. Its unique structure allows for the synthesis of more complex molecules in industrial settings .

Mechanism of Action

The mechanism of action of tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, influencing biological processes such as cell signaling and metabolism. The Boc protecting group can be removed under acidic conditions, revealing the free amine group, which can then participate in further chemical reactions .

Comparison with Similar Compounds

Structural Analogs by Substituent Position

Positional Isomers

- tert-Butyl 5-(aminomethyl)-1H-indole-1-carboxylate hydrochloride (CAS: 1390654-71-3): Differs in the aminomethyl group at the 5-position instead of the 3-position. Similar molecular weight (282.77 g/mol) but distinct reactivity due to altered electronic and steric environments.

Substituents at the 6-Position

- tert-Butyl 6-amino-1H-indole-1-carboxylate (CAS: 219508-62-0): Features an amino group at the 6-position.

- tert-Butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate (CAS: 354587-72-7): Contains a hydroxymethyl group at the 6-position. The hydroxyl group enables hydrogen bonding, increasing hydrophilicity compared to the aminomethyl derivative .

Analogs with Varied Functional Groups

Electron-Withdrawing vs. Electron-Donating Groups

- tert-Butyl 3-chloro-1H-indole-1-carboxylate (III-95): Chlorine at the 3-position acts as an electron-withdrawing group, directing electrophilic substitution to the 5- and 7-positions of the indole ring. This contrasts with the electron-donating aminomethyl group, which activates the 2- and 4-positions .

- tert-Butyl 3-[(E)-2-nitrovinyl]-1H-indole-1-carboxylate (9a-f): The nitrovinyl group introduces strong electron-withdrawing effects, enhancing reactivity in Michael additions or cycloadditions. The aminomethyl group, conversely, facilitates amide coupling or reductive alkylation .

Boron-Containing Derivatives

- tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate (CAS: 882871-21-8): Contains a boronic ester for Suzuki-Miyaura cross-coupling reactions. The aminomethyl group, in contrast, is suited for bioconjugation or peptide synthesis .

Physicochemical Properties

Biological Activity

Tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate is a compound of significant interest in pharmaceutical research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula CHNO and a molecular weight of approximately 246.30 g/mol. It features an indole ring, which is known for its involvement in various biological processes, alongside an aminomethyl group and a tert-butyl ester at the carboxylic acid position. The presence of these functional groups contributes to its reactivity and versatility in organic synthesis.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : Preliminary studies suggest that this compound may interact with serotonin receptors or other neurotransmitter systems, potentially modulating signaling pathways associated with mood regulation and cognition.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in various diseases.

- Cellular Pathways : Research indicates that it might influence cellular pathways related to apoptosis and cell proliferation, making it a candidate for further investigation in cancer therapy .

Biological Activity

The biological activity of this compound has been characterized through various studies:

- Neuroprotective Effects : Compounds structurally similar to this compound have shown neuroprotective effects, suggesting potential applications in neurodegenerative diseases .

- Cytotoxicity : In vitro studies have indicated that derivatives of this compound can exhibit cytotoxic effects against certain cancer cell lines. For instance, modifications at the indole positions have been shown to enhance cytotoxicity through mechanisms involving microtubule disruption .

Comparative Analysis with Related Compounds

A comparative analysis highlights how structural variations affect biological activity:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate | Hydroxymethyl group instead of aminomethyl | Potentially similar neuroprotective effects |

| Methyl 3-(aminomethyl)-1H-indole-1-carboxylate | Methyl ester instead of tert-butyl | Varying pharmacological profiles |

| Ethyl 3-(aminomethyl)-1H-indole-1-carboxylate | Ethyl ester instead of tert-butyl | Different solubility and activity |

This table illustrates how modifications can significantly alter solubility, reactivity, and biological interactions, emphasizing the uniqueness of this compound within its class.

Case Studies

Several studies have explored the biological implications of this compound:

- Study on Neuroprotection : A recent study investigated the neuroprotective effects of indole derivatives, including this compound. The results indicated that these compounds could protect neuronal cells from oxidative stress-induced apoptosis .

- Anticancer Activity : Another study focused on the cytotoxic effects against glioblastoma cells. The findings revealed that certain derivatives induced cell death through methuosis, a form of cell death distinct from apoptosis, highlighting their potential as anticancer agents .

Q & A

Basic Questions

Q. What are the established synthetic routes for preparing tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate, and what are their critical reaction parameters?

- Methodological Answer : The synthesis typically involves a multi-step strategy:

- Step 1 : Protection of the indole nitrogen using tert-butyloxycarbonyl (Boc) groups via Boc anhydride in the presence of a base (e.g., DMAP), achieving >85% yield under anhydrous conditions .

- Step 2 : Introduction of the aminomethyl group at the 3-position via Mannich-type reactions or alkylation. For example, coupling with formaldehyde and ammonium chloride in ethanol at reflux (70–80°C) yields the intermediate, followed by Boc deprotection using TFA .

- Key Parameters : Solvent polarity (e.g., DMF vs. THF), temperature control (0–25°C for sensitive intermediates), and catalyst selection (e.g., Pd(OAc)₂ for cross-coupling steps) significantly impact yields .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate?

- Methodological Answer :

- NMR : and NMR confirm regioselectivity of the aminomethyl group (e.g., δ 4.2–4.5 ppm for -CH₂-NH₂) and Boc protection (δ 1.3–1.5 ppm for tert-butyl) .

- X-ray Crystallography : Resolves ambiguities in stereochemistry; for example, bond angles (C2–N1–C10: 121.85°) and torsion angles (C2–N1–C10–O2: −8.8°) validate spatial arrangements .

- UV/Vis : λmax at ~301 nm (in acetonitrile) identifies π→π* transitions in the indole core, useful for purity assessment .

Q. Why is the tert-butyl group commonly employed as a protecting group in indole-based syntheses?

- Methodological Answer :

- Steric Protection : The bulky tert-butyl group shields the indole nitrogen from undesired electrophilic attacks during functionalization .

- Deprotection Ease : Boc groups are selectively removed under mild acidic conditions (e.g., TFA in DCM) without disrupting sensitive functionalities like the aminomethyl group .

Advanced Questions

Q. How can researchers optimize reaction yields when encountering discrepancies in reported synthetic protocols?

- Methodological Answer :

- Variable Analysis : Compare catalyst systems (e.g., Pd(OAc)₂ vs. NiCl₂), solvents (polar aprotic vs. ethereal), and temperature gradients (reflux vs. RT). For example, Pd-catalyzed couplings in DMF at 80°C yielded 72% vs. 58% in THF .

- Design of Experiments (DoE) : Use fractional factorial designs to isolate critical factors (e.g., molar ratios, reaction time) and resolve yield inconsistencies .

Q. What strategies address conflicting NMR or crystallographic data for derivatives of this compound?

- Methodological Answer :

- Dynamic NMR : Resolve rotational barriers in the aminomethyl group by variable-temperature NMR (e.g., coalescence temperature analysis) .

- Crystallographic Refinement : Re-examine disordered solvent molecules or thermal parameters using software like SHELXL; for example, highlights C–O bond length discrepancies (1.21–1.24 Å) due to refinement protocols .

Q. How can regioselectivity challenges during indole functionalization be mitigated?

- Methodological Answer :

- Directing Groups : Install transient groups (e.g., -SiMe₃) at the 2-position to steer electrophilic substitution to the 3-position .

- Metal-Mediated Coupling : Use Pd-catalyzed C–H activation with ligands (e.g., BrettPhos) to enhance selectivity for aminomethyl introduction .

Data Contradiction Analysis

Q. Why do UV/Vis spectra of similar Boc-protected indoles vary across studies?

- Methodological Answer :

- Solvent Effects : Acetonitrile (λmax 301 nm) vs. methanol (λmax 295 nm) shifts due to polarity differences .

- Concentration Artifacts : Aggregation at high concentrations (>1 mM) can redshift absorption bands; dilute solutions (<0.1 mM) are recommended for accurate comparisons .

Safety and Handling Considerations

Q. What precautions are critical when handling intermediates in the synthesis of this compound?

- Methodological Answer :

- Toxic Byproducts : Monitor for genotoxic impurities (e.g., alkylating agents) via LC-MS during Boc deprotection .

- Storage : Store intermediates at −20°C in anhydrous acetonitrile to prevent hydrolysis; stability ≥5 years under inert atmospheres .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.